molecular formula C7H15NO B3378496 N-ethyl-2,2-dimethylpropanamide CAS No. 14278-29-6

N-ethyl-2,2-dimethylpropanamide

Cat. No. B3378496
CAS RN: 14278-29-6
M. Wt: 129.2 g/mol
InChI Key: ICMYVGUJSCZEMG-UHFFFAOYSA-N
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Description

“N-ethyl-2,2-dimethylpropanamide” is a chemical compound with the formula C7H15NO . It contains a total of 23 bonds, including 8 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 secondary amide (aliphatic) .


Molecular Structure Analysis

The molecular structure of “N-ethyl-2,2-dimethylpropanamide” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 23 bonds, including 8 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 secondary amide (aliphatic) .

Scientific Research Applications

Extraction and Separation in Nuclear Chemistry

N-ethyl-2,2-dimethylpropanamide, specifically in the form of N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA), is prominently used in nuclear chemistry for the extraction and separation of elements. DEHDMPA has been studied for its effectiveness in extracting neptunium, uranium, and plutonium from nitric acid solutions. These studies reveal that DEHDMPA demonstrates selectivity in extracting U(VI) over Pu(IV), and it can effectively separate these elements in a multi-stage process involving counter-current extraction experiments with mixer-settler type extractors (Ban et al., 2016), (Ban et al., 2011), (Ban et al., 2014).

Synthesis of Fine Chemicals

DEHDMPA is also significant in the synthesis of fine chemicals. For instance, it is used in the catalytic pyrolysis process for the preparation of N,N-dimethylacrylamide, a chemical widely used in various application fields including petroleum recovery and fiber modification (Zhong-wei, 2008), (Guangwen, 2009).

Medicinal Chemistry and Neuroscience

In medicinal chemistry and neuroscience, derivatives of N-ethyl-2,2-dimethylpropanamide have been explored for their potential therapeutic effects. For example, studies on choline pivaloyl esters, which are related to this compound, have shown their ability to improve cognitive and memory performances in rats, indicating potential applications in treating neurodegenerative diseases (Rispoli et al., 2004), (Rispoli et al., 2004).

Material Science and Corrosion Inhibition

In the field of material science, N-ethyl-2,2-dimethylpropanamide derivatives have been utilized as corrosion inhibitors. They show effectiveness in preventing corrosion of metals like carbon steel in acidic environments, which is crucial in industrial processes (Hegazy et al., 2013).

properties

IUPAC Name

N-ethyl-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5-8-6(9)7(2,3)4/h5H2,1-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMYVGUJSCZEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336040
Record name N-ethyl-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2,2-dimethylpropanamide

CAS RN

14278-29-6
Record name N-ethyl-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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